2-(oxan-3-yl)-1H-imidazole
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Overview
Description
2-(oxan-3-yl)-1H-imidazole is a heterocyclic compound that features both an oxane (tetrahydropyran) ring and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of both rings, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyoxane with imidazole under acidic or basic conditions to facilitate the formation of the oxane-imidazole linkage. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 3-hydroxyoxane and imidazole.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-3-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The oxane ring can be oxidized to form oxane derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: Both the oxane and imidazole rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or alkylated oxane-imidazole compounds.
Scientific Research Applications
2-(oxan-3-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(oxan-3-yl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial cells.
Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(oxan-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an imidazole ring.
2-(oxan-3-yl)acetonitrile: Contains an acetonitrile group instead of an imidazole ring.
Uniqueness
2-(oxan-3-yl)-1H-imidazole is unique due to the presence of both an oxane ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows it to participate in a variety of chemical reactions and makes it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
2-(oxan-3-yl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQXBCCYGIOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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